![molecular formula C7H8FNO B1436639 5-Fluoro-2-methoxy-6-methylpyridine CAS No. 375368-86-8](/img/structure/B1436639.png)
5-Fluoro-2-methoxy-6-methylpyridine
Overview
Description
5-Fluoro-2-methoxy-6-methylpyridine is a useful research compound. Its molecular formula is C7H8FNO and its molecular weight is 141.14 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that fluorinated pyridines have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent in the aromatic ring .
Mode of Action
Fluoropyridines are usually less reactive than their chlorinated and brominated analogues due to their reduced basicity .
Biochemical Pathways
Fluoropyridines are often used in the synthesis of various biologically active compounds, indicating that they may interact with multiple biochemical pathways .
Result of Action
It’s known that fluoropyridines have been used as precursors for the synthesis of anticancer drugs , suggesting that they may have significant effects at the molecular and cellular levels.
Action Environment
The introduction of fluorine atoms into lead structures is a common chemical modification in the search for new agricultural products having improved physical, biological, and environmental properties .
Biological Activity
5-Fluoro-2-methoxy-6-methylpyridine is a fluorinated pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the compound's synthesis, biological mechanisms, and its effects on various cell lines, supported by relevant data and case studies.
Chemical Structure and Synthesis
Chemical Structure : The compound features a pyridine ring substituted with a fluorine atom at the 5-position, a methoxy group at the 2-position, and a methyl group at the 6-position. This unique arrangement influences its biological properties.
Synthesis : The synthesis of this compound typically involves several key steps:
- Fluorination : Introduction of the fluorine atom using fluorinating agents such as Selectfluor.
- Methoxylation : Addition of the methoxy group using methanol in the presence of a base.
- Methylation : Methyl group incorporation through alkylation methods using methyl iodide or dimethyl sulfate.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study reported its efficacy against various bacterial strains, showcasing its potential as a lead compound in developing new antimicrobial agents. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Activity
The compound has also been studied for its anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The observed IC50 values were notably lower than those for standard chemotherapy agents like 5-fluorouracil, suggesting enhanced potency:
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The fluorine atom enhances binding affinity to enzymes involved in nucleotide metabolism, disrupting cancer cell proliferation.
- Receptor Interaction : The compound may interact with cellular receptors, modulating signaling pathways critical for cell survival and growth .
Study on Anticancer Efficacy
In a comparative study, this compound was evaluated alongside established chemotherapeutics. Results indicated that it reduced cell viability more effectively than 5-fluorouracil in certain cancer types, highlighting its potential as an alternative therapeutic agent .
Antimicrobial Evaluation
A separate investigation focused on the antimicrobial properties of the compound against both gram-positive and gram-negative bacteria. The results showed that it inhibited growth at lower concentrations compared to traditional antibiotics, suggesting a promising avenue for further research in antibiotic development.
Properties
IUPAC Name |
3-fluoro-6-methoxy-2-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c1-5-6(8)3-4-7(9-5)10-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRDFWFSEYHYLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654060 | |
Record name | 3-Fluoro-6-methoxy-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
375368-86-8 | |
Record name | 3-Fluoro-6-methoxy-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.